molecular formula C10H6FNO2S B15262284 3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid

3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid

Cat. No.: B15262284
M. Wt: 223.23 g/mol
InChI Key: AMDKMRFOWWEEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluoro group at the 3-position and a thiazole ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling of the Thiazole Ring with the Benzoic Acid Core: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.

    Nucleophilic Substitution: The fluoro group can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products

    Nitration: 3-Fluoro-5-(1,3-thiazol-4-yl)-2-nitrobenzoic acid.

    Sulfonation: 3-Fluoro-5-(1,3-thiazol-4-yl)-2-sulfonylbenzoic acid.

    Nucleophilic Substitution: 3-Methoxy-5-(1,3-thiazol-4-yl)benzoic acid.

Scientific Research Applications

3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It can serve as a probe for studying enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes and receptors, leading to inhibition or activation of specific pathways.

    Materials Science: The electronic properties of the compound can influence its behavior in electronic devices, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(1,3-thiazol-2-yl)benzoic acid
  • 3-Fluoro-5-(1,3-thiazol-5-yl)benzoic acid
  • 3-Fluoro-5-(1,3-thiazol-4-yl)salicylic acid

Uniqueness

3-Fluoro-5-(1,3-thiazol-4-yl)benzoic acid is unique due to the specific positioning of the fluoro and thiazole groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and material properties compared to other similar compounds.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-fluoro-5-(1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C10H6FNO2S/c11-8-2-6(9-4-15-5-12-9)1-7(3-8)10(13)14/h1-5H,(H,13,14)

InChI Key

AMDKMRFOWWEEIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.